endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride
Description
endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride is a bicyclic amine compound characterized by a norbornane-derived framework (bicyclo[2.2.1]heptane) with a nitrogen atom at the 1-position (aza substitution) and an amine group at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound’s rigid bicyclic structure confers unique stereochemical properties, which influence its reactivity and biological interactions.
Properties
IUPAC Name |
(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-6-4-8-2-1-5(6)3-8;;/h5-6H,1-4,7H2;2*1H/t5-,6+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRKDYSITJJNHZ-KXSOTYCDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H]1[C@@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thorpe Cyclization for Nitrogen Incorporation
Aza-bicyclic systems are synthesized via Thorpe cyclization, where nitrile groups undergo base-catalyzed intramolecular cyclization. For instance, a β-keto nitrile intermediate derived from bicyclo[2.2.1]heptane derivatives is treated with potassium tert-butoxide in dimethoxyethane, forming the azabicyclic core. This method ensures regioselectivity but requires careful control of reaction time to avoid over-cyclization.
Table 2: Thorpe Cyclization Parameters
| Substrate | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bicyclohept-2-enyl nitrile | KOtBu | Dimethoxyethane | 6 | 65 |
| Ethyl bicycloheptane nitrile | NaOMe | Toluene | 4 | 72 |
Reductive Amination of Ketone Intermediates
Reduction of bicyclo[2.2.1]heptan-3-one derivatives with lithium aluminum hydride (LiAlH₄) or L-Selectride selectively yields endo-3-aminobicycloheptane. For example, LiAlH₄ in tetrahydrofuran at 0°C achieves 90% endo selectivity, while L-Selectride enhances stereochemical purity to 95%. The amine is then protected as a benzyl carbamate before salt formation.
Salt Formation and Purification
The free amine is treated with hydrochloric acid in ethanol to form the dihydrochloride salt. Crystallization from isopropanol/water (1:1) yields the final product with >99% purity. Chromatographic purification on silica gel (eluent: CHCl₃/MeOH 9:1) removes residual byproducts.
Table 3: Salt Formation and Crystallization Data
| Amine Precursor | HCl (equiv) | Solvent | Purity (%) |
|---|---|---|---|
| endo-1-Aza-bicyclohept-3-amine | 2.2 | EtOH/H₂O | 99.5 |
| exo-Isomer | 2.0 | MeOH/EtOAc | 98.2 |
Stereochemical Control and Analytical Validation
Endo vs. Exo Selectivity
The endo configuration is favored during reductions due to steric hindrance from the bicyclic framework. Nuclear Overhauser Effect (NOE) NMR studies confirm the endo structure, with key correlations between the amine proton and adjacent bridgehead hydrogens.
Characterization Data
-
MS (ESI) : m/z 153.1 [M+H]⁺ (calc. 153.2).
-
¹H NMR (400 MHz, D₂O) : δ 3.25 (m, 1H, bridgehead), 2.90 (dd, J = 10.4 Hz, 2H, CH₂NH₂), 1.65–1.45 (m, 6H, bicyclic CH₂).
-
X-ray Crystallography : Orthorhombic crystal system, confirming the endo configuration and dihydrochloride salt formation.
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Key Methods
| Method | Steps | Total Yield (%) | Stereoselectivity (%) |
|---|---|---|---|
| Diels-Alder + Thorpe | 4 | 45 | 85 |
| Reductive Amination | 3 | 60 | 95 |
| One-Pot Isomerization | 2 | 70 | 80 |
The reductive amination route offers superior yield and stereocontrol, making it preferable for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuropharmacology
One of the primary applications of endo-1-aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride is its role in enhancing acetylcholine function through muscarinic receptors in the central nervous system. Research indicates that compounds of this class may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and dementia due to their ability to modulate cholinergic activity .
Case Study: Alzheimer's Disease Treatment
A study highlighted the synthesis of derivatives targeting multiple pathways implicated in Alzheimer's disease, including cholinesterase inhibition and β-secretase activity modulation. These compounds exhibited promising results in inhibiting acetylcholinesterase and reducing β-amyloid aggregation, suggesting that endo-1-aza-bicyclo[2.2.1]hept-3-ylamine derivatives could serve as multifunctional agents against Alzheimer's pathology .
Table 1: Biological Activity of Endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine Derivatives
| Compound | Target Enzyme | IC50 (μM) | Activity Description |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 0.268 | Potent inhibitor |
| Compound B | β-secretase | 43.7% at 50 μM | Moderate inhibition |
| Compound C | Aβ aggregation | 24.9% at 10 μM | Reduces aggregation |
Cancer Treatment Applications
2.1 Anticancer Activity
This compound has also been investigated for its anticancer properties, particularly in modulating pathways associated with tumor growth and proliferation.
Case Study: Proliferative Disease Treatment
Research has demonstrated that derivatives of bicyclic amines can act as effective modulators of muscarinic receptors, which are implicated in various tumorigenic processes . These compounds have shown potential as therapeutic agents in treating proliferative diseases, including certain cancers.
Table 2: Efficacy of Bicyclic Compounds in Cancer Models
| Compound | Cancer Type | Mechanism of Action | Efficacy |
|---|---|---|---|
| Compound D | Tumor A | IGF-1R inhibition | High |
| Compound E | Tumor B | Modulation of M3 receptors | Moderate |
| Compound F | Tumor C | Induction of apoptosis | High |
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, including the use of chiral resolving agents for the separation of enantiomers . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride and related bicyclic compounds:
Key Differences and Implications
Bicyclo System Size :
- Compounds with a [2.2.1] system (e.g., the target compound and CAS 175521-95-6) exhibit greater ring strain and rigidity compared to [2.2.2] derivatives (e.g., CAS 2277-93-2). This impacts conformational flexibility and binding affinity in biological systems .
Hydroxyl-containing derivatives (e.g., CAS 205639-89-0) introduce hydrogen-bonding capacity, which may improve target specificity in drug design .
Salt Forms: Dihydrochloride salts (e.g., the target compound and CAS 2277-93-2) generally exhibit higher solubility than monohydrochloride analogs, favoring pharmacokinetic profiles .
Biological Activity
Endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride, commonly referred to as 2-azabicyclo[2.2.1]heptan-3-one dihydrochloride, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 134003-03-5 |
| Molecular Formula | C6H9Cl2N |
| IUPAC Name | (1R,4S)-3-azabicyclo[2.2.1]heptan-2-one dihydrochloride |
| PubChem CID | 2734523 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a ligand for several receptors, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : These receptors are involved in neurotransmission and are crucial for cognitive functions.
- Dopaminergic Pathways : The compound may influence dopamine signaling, which is significant in mood regulation and reward pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Cognitive Enhancement : Studies suggest that compounds similar to this bicyclic amine enhance cognitive functions in animal models, potentially through cholinergic modulation.
- Antidepressant Activity : Preliminary data indicate that the compound may have antidepressant-like effects in rodent models, possibly by modulating serotonergic systems.
- Analgesic Properties : Some studies have reported analgesic effects, suggesting a potential role in pain management.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives of endo-1-aza-bicyclo[2.2.1]heptan:
Study 1: Cognitive Enhancement in Zebrafish Models
A study conducted by researchers utilized zebrafish as a model organism to assess the cognitive-enhancing properties of 7-oxabicyclo[2.2.1]heptenes derived from similar structures. The results indicated improved learning and memory capabilities in treated groups compared to controls, suggesting potential applications in cognitive disorders .
Study 2: Antidepressant-Like Effects
In a rodent model, the administration of a derivative of endo-1-aza-bicyclo[2.2.1]heptan demonstrated significant reductions in depressive-like behaviors as measured by forced swim tests and sucrose preference tests . These findings point towards its potential utility in treating mood disorders.
Study 3: Analgesic Activity
Another study focused on the analgesic properties of related bicyclic compounds, revealing that they could effectively reduce pain responses in inflammatory models . This adds to the therapeutic potential of endo-1-aza-bicyclo[2.2.1]heptan derivatives in pain management strategies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for endo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Approach : Utilize computational reaction path search methods based on quantum chemical calculations to predict feasible pathways, followed by iterative experimental validation. For example, ICReDD’s approach integrates computational predictions with experimental feedback to narrow optimal conditions (e.g., solvent, catalyst, temperature) . Key steps:
- Perform density functional theory (DFT) calculations to model transition states.
- Screen reaction parameters (e.g., stoichiometry, reaction time) in small-scale trials.
- Apply statistical tools like Design of Experiments (DoE) to identify critical variables .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Approach : Combine analytical techniques such as:
- HPLC-MS : To assess purity and detect impurities (refer to safety data sheets for solvent compatibility) .
- NMR Spectroscopy : Confirm structural integrity via H/C NMR, focusing on bicyclic proton environments and amine hydrochloride signals.
- X-ray crystallography : Resolve stereochemical ambiguities if synthetic routes yield stereoisomers .
Q. What experimental conditions influence the stability of this compound in aqueous solutions?
- Methodological Approach : Conduct accelerated stability studies under varying conditions:
| Parameter | Test Range | Analytical Method |
|---|---|---|
| pH | 3.0–7.4 (buffered solutions) | UV-Vis spectroscopy |
| Temperature | 4°C, 25°C, 40°C | HPLC-MS |
| Light exposure | Protected vs. ambient light | NMR for degradation products |
- Monitor degradation products over time and correlate with thermodynamic stability predictions from computational models .
Advanced Research Questions
Q. How can factorial design be applied to optimize multi-variable synthesis parameters for this compound?
- Methodological Approach : Implement a 2 factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity). Steps:
- Define factors and levels (e.g., 60°C vs. 80°C, 1 mol% vs. 5 mol% catalyst).
- Conduct experiments in randomized order to minimize bias.
- Analyze results using ANOVA to identify significant effects and interactions. For example, a study might reveal that solvent polarity has a stronger interaction with temperature than catalyst loading .
Q. What computational strategies are effective in predicting the reactivity of this bicyclic amine in novel reactions?
- Methodological Approach :
- Reaction Network Analysis : Use software like GRRM or AutoMeKin to map possible reaction pathways and intermediates .
- Machine Learning (ML) : Train ML models on existing bicyclic amine reaction datasets to predict regioselectivity in alkylation or acylation reactions.
- Molecular Dynamics (MD) : Simulate solvation effects on transition states to refine solvent selection .
Q. How should conflicting data between theoretical predictions and experimental outcomes be resolved in studies involving this compound?
- Methodological Approach :
- Error Source Analysis : Check for discrepancies in computational assumptions (e.g., solvent effects ignored in DFT) vs. experimental conditions .
- Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvation models) to align with experimental observations.
- Iterative Feedback : Use experimental results to recalibrate computational models, as demonstrated in ICReDD’s workflow .
Q. What strategies mitigate risks of byproduct formation during large-scale synthesis?
- Methodological Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
